2-(2,6-Dimethylmorpholino)pyrimidin-5-amine
Description
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a pyrimidine derivative featuring a morpholino ring substituted at the 2-position of the pyrimidine core and an amine group at the 5-position. The morpholino ring is further modified with methyl groups at its 2- and 6-positions, conferring steric and electronic effects that enhance conformational rigidity and solubility .
Properties
CAS No. |
1247459-59-1 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI Key |
YGEDWBCFSXDDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
A common approach involves starting with a halogenated pyrimidine such as 4,6-dichloropyrimidine-5-amine or derivatives thereof. The halogen at the 2-position is displaced by the 2,6-dimethylmorpholine nucleophile under heated conditions.
- Reaction Conditions: Heating in polyethylene glycol 400 (PEG 400) or mixed organic solvents at temperatures around 100–120 °C for short reaction times (5–30 minutes) has been reported effective for similar substitutions.
- Solvents: PEG 400, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or alcohol solvents such as methanol or ethanol are commonly used.
- Yields: High yields (>70%) are typical when reaction conditions are optimized.
This method benefits from mild reaction conditions, operational simplicity, and avoids heavy metal catalysts.
Multi-Step Synthesis from Pyrimidine Precursors
Another route involves multi-step synthesis starting from 2-methylpyrimidine or 2-chloropyrimidine derivatives:
- Step 1: Protection of amino groups if present.
- Step 2: Radical or nucleophilic substitution to introduce the morpholino group.
- Step 3: Deprotection and functional group transformations to install the amino group at the 5-position.
This strategy is more complex and may involve low-yield steps such as radical bromination or use of hazardous reagents.
Representative Preparation Procedure (Hypothetical Based on Related Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine-5-amine + 2,6-dimethylmorpholine, PEG 400, 120 °C, 5 min | Nucleophilic substitution at 2-position | 75–85 | Mild, catalyst-free |
| 2 | Work-up: Extraction with DCM and water, drying over Na2SO4 | Isolation of product | — | Simple phase separation |
| 3 | Purification: Recrystallization from heptane or ethanol | Product isolation | — | Yields high purity |
This procedure aligns with the nucleophilic aromatic substitution method described in a greener synthesis approach for nitrogen heterocycles.
Comparative Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halogenated pyrimidine derivatives | 2,6-Dimethylmorpholine, PEG 400, 120 °C | Mild conditions, simple, scalable | Requires halogenated precursor | 70–85 |
| Multi-step Functional Group Transformation | 2-Methylpyrimidine derivatives | Protection, radical bromination, fluorination, reduction | Versatile, can introduce multiple substituents | Complex, hazardous reagents, low yield steps | 40–60 |
Research Findings and Notes
- The nucleophilic substitution method is preferred industrially due to mild reaction conditions, absence of heavy metals, and cost-effective reagents such as PEG 400 and common solvents.
- Multi-step syntheses, while providing flexibility, often suffer from low overall yields and require careful handling of reagents like brominating agents or fluorinating reagents.
- No direct large-scale synthetic protocols for 2-(2,6-dimethylmorpholino)pyrimidin-5-amine were found, but extrapolation from closely related pyrimidin-5-amine derivatives suggests the nucleophilic aromatic substitution method is most practical.
- Reaction times are typically short (minutes to a few hours), with temperatures ranging from ambient to 120 °C.
- Purification is commonly achieved by solvent extraction and recrystallization, avoiding chromatographic steps for industrial scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2,6-dimethylmorpholino group is typically introduced via SNAr on a pre-functionalized pyrimidine scaffold. For example:
-
Precursor : 2-chloropyrimidin-5-amine reacts with cis-2,6-dimethylmorpholine under basic conditions (K₂CO₃/DMF, 80°C) to yield the target compound .
-
Mechanism : The reaction proceeds through deprotonation of the morpholine’s secondary amine, generating a nucleophile that displaces the chloride at position 2 .
Example Reaction:
Key Data :
| Condition | Yield | Source |
|---|---|---|
| K₂CO₃/DMF, 80°C, 12h | 85% |
Buchwald-Hartwig Amination
Alternative routes involve palladium-catalyzed coupling for introducing substituents:
-
Precursor : 2-bromopyrimidin-5-amine reacts with cis-2,6-dimethylmorpholine using Pd(OAc)₂/Xantphos as a catalyst system .
Example Reaction :
Key Data :
| Catalyst System | Yield | Source |
|---|---|---|
| Pd(OAc)₂/Xantphos, NaOtBu | 78% |
Acylation
The primary amine at position 5 undergoes acylation with chloroacetyl chloride:
-
Reaction : Treatment with chloroacetyl chloride (TEA/CH₂Cl₂, 0°C) forms 5-chloroacetamido derivatives .
Example Product :
Key Data :
| Reagent | Yield | Source |
|---|---|---|
| Chloroacetyl chloride | 65% |
Suzuki-Miyaura Coupling
The 5-amino group can be functionalized via cross-coupling:
Example Product :
Key Data :
| Catalyst | Yield | Source |
|---|---|---|
| Pd(dppf)Cl₂ | 72% |
Nitration
The pyrimidine ring undergoes nitration at position 4 under mixed acid conditions (HNO₃/H₂SO₄, 0°C) :
Key Data :
| Condition | Yield | Source |
|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2h | 58% |
Oxidative Degradation
The morpholino ring is susceptible to oxidation, particularly at the methyl groups, forming N-oxide derivatives under strong oxidizing agents (H₂O₂/AcOH) :
Key Data :
| Oxidizing Agent | Yield | Source |
|---|---|---|
| H₂O₂/AcOH | 40% |
Scientific Research Applications
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-Dichloro-2-methylpyrimidin-5-amine (CAS 39906-04-2)
- Structural Differences: Chlorine atoms at positions 4 and 6 replace the morpholino group, with a methyl group at position 2.
- Physicochemical Properties: Increased electrophilicity due to electron-withdrawing Cl atoms, enhancing reactivity in nucleophilic substitution reactions. Lower solubility compared to morpholino-containing derivatives due to reduced hydrogen-bonding capacity.
- Applications : Likely used as an intermediate in agrochemical or pharmaceutical synthesis.
4,6-Dichloro-2-ethylpyrimidin-5-amine (CAS 6237-96-3)
- Structural Differences : Ethyl group at position 2 introduces greater steric hindrance compared to the methyl group in the target compound.
- Impact on Reactivity: Reduced reaction rates in sterically demanding environments compared to the dimethylmorpholino analog.
Methoxy-Substituted Pyrimidin-5-amine
4,6-Dimethoxy-2-methylpyrimidin-5-amine (CAS 77296-23-2)
- Structural Differences : Methoxy groups at positions 4 and 6; methyl at position 2.
- Electronic Effects: Electron-donating methoxy groups reduce pyrimidine ring electrophilicity, contrasting with the electron-neutral morpholino group.
- Applications: Potential use in materials science or as a building block for less reactive intermediates.
Pyridine Analogs with Morpholino Substituents
5-Bromo-2-morpholinopyridin-3-amine (Catalog of Pyridine Compounds )
- Core Structure: Pyridine ring with morpholino at position 2 and bromine at position 4.
- Biological Relevance : Bromine may engage in halogen bonding, enhancing target binding. However, pyridine lacks the hydrogen-bonding versatility of pyrimidine.
Key Research Findings
- Pharmacological Potential: The morpholino group in 2-(2,6-dimethylmorpholino)pyrimidin-5-amine improves solubility and metabolic stability compared to halogenated or methoxy-substituted analogs, making it advantageous for drug development .
- Synthetic Complexity: Introducing the dimethylmorpholino group requires multi-step synthesis, whereas halogen or methoxy substituents can be added via simpler substitution reactions .
- Biological Activity: Derivatives of 2-(2,6-dimethylmorpholino)pyrimidin-5-amine exhibit kinase-inhibitory activity, as demonstrated in patent Example 483, whereas halogenated analogs may lack selectivity due to higher reactivity .
Biological Activity
2-(2,6-Dimethylmorpholino)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, integrating diverse research findings and case studies.
Synthesis
The synthesis of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with morpholine-based reagents. The structural modifications at the 2 and 6 positions of the morpholine ring are crucial for enhancing the compound's biological activity.
Biological Activity
The biological activity of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine has been evaluated in various studies focusing on its inhibitory effects against specific targets:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Anti-inflammatory Properties :
-
Anticancer Activity :
- Preliminary investigations into the anticancer properties reveal that certain derivatives can induce apoptosis in cancer cell lines, although specific data on 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine remains limited. The structure-activity relationship (SAR) suggests that modifications to the morpholine ring can enhance cytotoxic effects .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A series of pyrimidine derivatives were synthesized and tested for their activity against P. falciparum. The results indicated that structural modifications significantly influenced their inhibitory potency against DHFR .
- Case Study 2 : In a study focused on anti-inflammatory agents, compounds similar to 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that specific substitutions on the morpholine ring enhanced anti-TNF-α activity .
Data Tables
Below are tables summarizing key findings related to the biological activity of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves coupling 2,6-dimethylmorpholine with a pyrimidine precursor (e.g., 5-nitropyrimidine derivatives) followed by nitro group reduction. Key steps include:
- Coupling : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) to facilitate amide bond formation .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents (e.g., NaBH₄) to convert nitro to amine groups .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to improve yields. Continuous flow reactors may enhance scalability .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine?
- Key Techniques :
- ¹H/¹³C NMR : Identify substituent positions (e.g., morpholine protons at δ 3.5–4.0 ppm, pyrimidine aromatic protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., EI-MS for fragmentation patterns) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for verifying stereochemistry .
Q. How can the purity of this compound be assessed during synthesis?
- Methods :
- HPLC/GC-MS : Monitor reaction progress and detect impurities.
- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₅N₅O) .
- Melting Point Consistency : Compare observed values with literature data to detect solvate formation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction yields for morpholino-substituted pyrimidines?
- Approach :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete reduction intermediates or dimerization species) .
- Kinetic Studies : Vary reaction time and temperature to isolate rate-limiting steps (e.g., nitro reduction vs. coupling efficiency) .
- Catalyst Screening : Test alternative catalysts (e.g., Raney Ni vs. Pd/C) to improve selectivity .
Q. How can computational modeling predict the biological activity of 2-(2,6-Dimethylmorpholino)pyrimidin-5-amine?
- Methodology :
- Docking Simulations : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The morpholine ring may engage in hydrogen bonding with active-site residues .
- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack, guiding functionalization strategies .
Q. What structural modifications enhance the compound’s pharmacokinetic properties?
- Design Principles :
- Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) to the pyrimidine ring without disrupting target binding .
- Metabolic Stability : Replace labile substituents (e.g., nitro groups) with bioisosteres (e.g., trifluoromethyl) to reduce hepatic clearance .
Contradiction Analysis
Q. Conflicting reports exist on the reactivity of the morpholine ring under acidic conditions. How can this be addressed experimentally?
- Experimental Design :
- pH-Dependent Stability Studies : Expose the compound to varying pH (1–14) and monitor degradation via NMR or HPLC. The 2,6-dimethyl groups may sterically hinder protonation at the morpholine nitrogen .
- Comparative Analysis : Synthesize analogs with unsubstituted morpholine rings to isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
